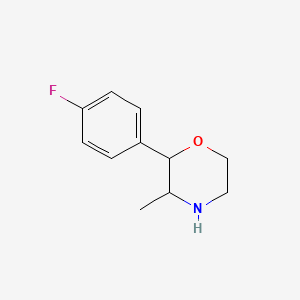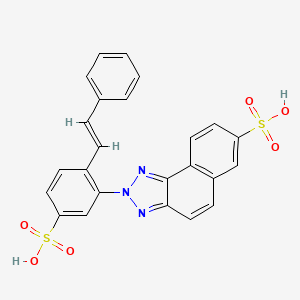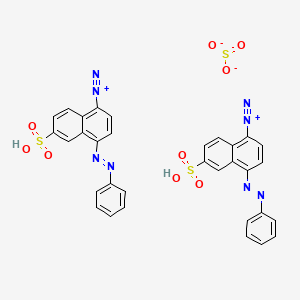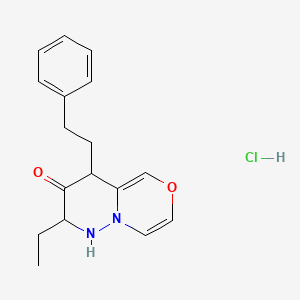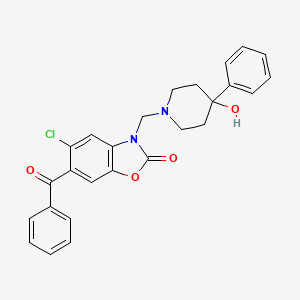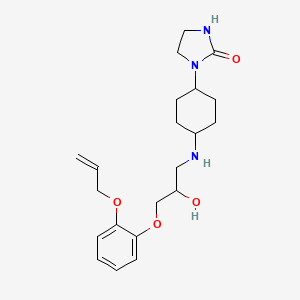
cis-1-(4-(3-(o-Allyloxyphenoxy)-2-hydroxypropylamino)-cyclohexyl)-2-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1-(4-(3-(o-Allyloxyphenoxy)-2-hydroxypropylamino)-cyclohexyl)-2-imidazolidinone is a complex organic compound that features a cyclohexyl ring, an imidazolidinone moiety, and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-(4-(3-(o-Allyloxyphenoxy)-2-hydroxypropylamino)-cyclohexyl)-2-imidazolidinone typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Phenoxy Group: The allyloxy group is introduced to the phenol via an etherification reaction.
Synthesis of the Hydroxypropylamino Intermediate: The phenoxy compound is then reacted with an epoxide to form the hydroxypropylamino intermediate.
Cyclohexyl Ring Formation: The intermediate is then cyclized to form the cyclohexyl ring.
Imidazolidinone Formation: Finally, the imidazolidinone ring is formed through a cyclization reaction involving the amine and a carbonyl compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
cis-1-(4-(3-(o-Allyloxyphenoxy)-2-hydroxypropylamino)-cyclohexyl)-2-imidazolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or aryl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, cis-1-(4-(3-(o-Allyloxyphenoxy)-2-hydroxypropylamino)-cyclohexyl)-2-imidazolidinone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their effects on enzymes, receptors, and other biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to the final product.
Wirkmechanismus
The mechanism of action of cis-1-(4-(3-(o-Allyloxyphenoxy)-2-hydroxypropylamino)-cyclohexyl)-2-imidazolidinone would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-1-(4-(3-(o-Allyloxyphenoxy)-2-hydroxypropylamino)-cyclohexyl)-2-imidazolidinone: This compound is unique due to its specific combination of functional groups and ring structures.
Other Phenoxy Compounds: Compounds with phenoxy groups are often used in various applications due to their stability and reactivity.
Imidazolidinone Derivatives: These compounds are known for their potential biological activity and are often explored in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for further modifications and functionalizations.
Eigenschaften
CAS-Nummer |
89559-95-5 |
|---|---|
Molekularformel |
C21H31N3O4 |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
1-[4-[[2-hydroxy-3-(2-prop-2-enoxyphenoxy)propyl]amino]cyclohexyl]imidazolidin-2-one |
InChI |
InChI=1S/C21H31N3O4/c1-2-13-27-19-5-3-4-6-20(19)28-15-18(25)14-23-16-7-9-17(10-8-16)24-12-11-22-21(24)26/h2-6,16-18,23,25H,1,7-15H2,(H,22,26) |
InChI-Schlüssel |
DNLMZBKEGBCIFC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC=CC=C1OCC(CNC2CCC(CC2)N3CCNC3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


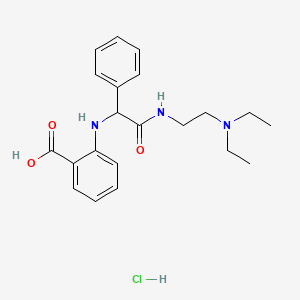
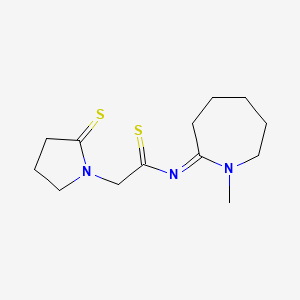

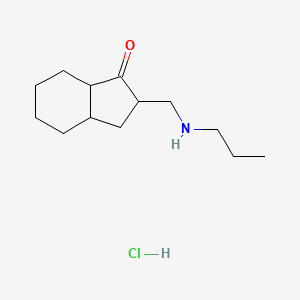


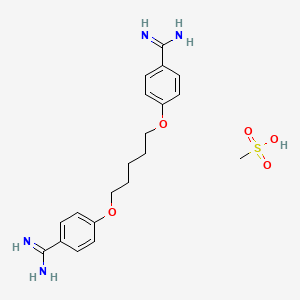
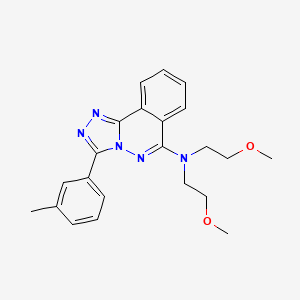
![1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine](/img/structure/B12746890.png)
